molecular formula C9H15NO3 B1267670 Ethyl 1-methyl-4-oxopiperidine-3-carboxylate CAS No. 25012-72-0

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Cat. No. B1267670
CAS RN: 25012-72-0
M. Wt: 185.22 g/mol
InChI Key: XZTPUNHHNWXMLJ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a compound that can be associated with a class of organic chemicals known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The synthesis and analysis of this compound are crucial for understanding its chemical behavior, which can be useful in various applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds similar to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate often involves multi-step reactions. For instance, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate through a series of reactions, including hydrogenation and methylation (Wang et al., 2008). Such synthetic routes highlight the complexity and the need for precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds provides insights into their chemical behavior. For example, X-ray powder diffraction data for a complex intermediate used in the synthesis of apixaban revealed detailed structural information, showcasing the compound's crystal system and space group (Wang et al., 2017). Such analyses are critical for understanding how molecular arrangements influence the physical and chemical properties of the compound.

Chemical Reactions and Properties

The chemical reactions involving piperidine derivatives are diverse, depending on the functional groups attached to the piperidine ring. For instance, Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds result in the formation of 3-azabicyclo[3.3.1]nonane derivatives, showcasing the reactivity of the oxopiperidine moiety (Vafina et al., 2003).

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystal structure, are closely tied to its molecular structure. For instance, the crystal structure analysis of a piperidine derivative revealed that it crystallizes in a specific system with defined cell dimensions, which can impact its solubility and reactivity (Gao & Long, 2021).

Scientific Research Applications

Synthesis and Stereochemistry

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is utilized in the synthesis of various complex organic compounds. For instance, it is used in the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. The stereochemical aspects of these reactions were investigated, highlighting the compound's role in producing stereochemically complex structures (Vafina et al., 2003).

Intermediate in Complex Syntheses

This compound is an important intermediate in multiple-step synthetic processes. For example, it was used in a nine-step reaction that included hydrogenation, protection, methylation, oximation, hydrolysis, esterification, and ammonolysis to prepare tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate (Wang et al., 2008). Similarly, it played a role in the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives via a three-component reaction, demonstrating its versatility as a reactant in complex organic syntheses (Jiang et al., 2012).

Role in Pharmaceutical Intermediate Synthesis

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate also finds application in the synthesis of pharmaceutical intermediates. For instance, it is a crucial intermediate in the synthesis of apixaban, an anticoagulant. This application was demonstrated in the preparation of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, where its crystal structure was determined using X-ray powder diffraction (Wang et al., 2017).

In Asymmetric Synthesis

The compound is also significant in asymmetric synthesis, as evidenced by its use in the preparation of CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This synthesis demonstrates the compound's potential for industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-methyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTPUNHHNWXMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329627
Record name ethyl 1-methyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

CAS RN

25012-72-0
Record name ethyl 1-methyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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